molecular formula C12H6F8N4 B1616800 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl CAS No. 2200-68-2

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl

Cat. No.: B1616800
CAS No.: 2200-68-2
M. Wt: 358.19 g/mol
InChI Key: NARLZLCXFUDITJ-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl is a fluorinated biphenyl derivative characterized by the presence of eight fluorine atoms and two hydrazino groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of octafluorobiphenyl with hydrazine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the hydrazino groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl is unique due to the presence of both fluorine atoms and hydrazino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring high thermal stability and specific chemical reactivity .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydrazinylphenyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F8N4/c13-3-1(4(14)8(18)11(23-21)7(3)17)2-5(15)9(19)12(24-22)10(20)6(2)16/h23-24H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARLZLCXFUDITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)NN)F)F)C2=C(C(=C(C(=C2F)F)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294527
Record name 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-68-2
Record name NSC96910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dihydrazinooctafluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 2
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 3
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 4
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 5
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 6
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl

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